Product packaging for Benzene, [(hexylsulfinyl)methyl]-(Cat. No.:CAS No. 2168-99-2)

Benzene, [(hexylsulfinyl)methyl]-

Cat. No.: B15151712
CAS No.: 2168-99-2
M. Wt: 224.36 g/mol
InChI Key: PHCIFWWBMFKHLL-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Benzyl (B1604629) Sulfoxides within the Sulfoxide (B87167) Class

Alkyl benzyl sulfoxides, such as Benzene (B151609), [(hexylsulfinyl)methyl]-, represent a significant subclass of sulfoxides. These compounds are characterized by a sulfinyl group (S=O) bonded to both an alkyl chain and a benzyl group. This structural arrangement imparts a unique combination of steric and electronic properties that influence their reactivity and potential applications.

The broader class of sulfoxides are organosulfur compounds with the general formula R-S(=O)-R', where R and R' are organic residues. They can be considered as oxidized sulfides and are intermediates in the oxidation of sulfides to sulfones. scispace.com The sulfur atom in a sulfoxide is chiral, meaning that if the two organic groups attached to it are different, the molecule can exist as two non-superimposable mirror images, or enantiomers. This chirality is a cornerstone of their importance in asymmetric synthesis. rsc.orgacs.org

Fundamental Significance of the Sulfinyl Functional Group (S=O) in Organic Synthesis and Chemical Research

The sulfinyl functional group is a powerhouse in the realm of organic chemistry, primarily due to its stereogenic sulfur center and its ability to act as a chiral auxiliary. rsc.orgresearchgate.net This has made chiral sulfoxides invaluable tools in asymmetric synthesis, where the controlled formation of a specific enantiomer of a target molecule is crucial. The sulfinyl group can direct the stereochemical outcome of reactions on adjacent or nearby functional groups.

Furthermore, the sulfinyl group can be readily transformed into other functional groups, making sulfoxides versatile synthetic intermediates. For instance, they can be reduced to sulfides or oxidized to sulfones, providing access to a range of other important organosulfur compounds. scispace.com The polarity of the S=O bond also influences the physical and chemical properties of the molecule, affecting its solubility, reactivity, and interaction with biological systems.

Strategic Importance of Benzene, [(hexylsulfinyl)methyl]- as a Model Compound for Sulfoxide Research

Benzene, [(hexylsulfinyl)methyl]- serves as an excellent model compound for investigating the chemistry of alkyl benzyl sulfoxides. Its structure incorporates the key features of this class: a chiral sulfur center, a flexible hexyl chain, and a rigid benzyl group. This combination allows researchers to probe various aspects of sulfoxide chemistry, including:

Stereoselective Synthesis: The development of new methods for the enantioselective synthesis of sulfoxides is a major area of research. acs.orgmdpi.com Benzene, [(hexylsulfinyl)methyl]- can be used as a substrate to test the efficacy of new chiral catalysts and synthetic strategies, such as the Truce-Smiles rearrangement or palladium-catalyzed arylations. researchgate.netlakeheadu.ca

Reaction Mechanisms: Studying the reactions of Benzene, [(hexylsulfinyl)methyl]-, such as its oxidation or its behavior in rearrangements, provides fundamental insights into the mechanisms of reactions involving sulfoxides.

Structure-Activity Relationships: By systematically modifying the alkyl chain or the aromatic ring of this model compound, researchers can establish structure-activity relationships, which are crucial for the design of new catalysts, materials, and therapeutic agents.

While specific research exclusively focused on Benzene, [(hexylsulfinyl)methyl]- is not extensively documented in publicly available literature, the broader research on alkyl benzyl sulfoxides provides a strong foundation for understanding its chemical behavior and potential applications.

Scope and Objectives of the Research Compendium

This research compendium aims to provide a comprehensive overview of Benzene, [(hexylsulfinyl)methyl]- within the framework of advanced organosulfur chemistry. The primary objectives are to:

Situate alkyl benzyl sulfoxides within the larger family of sulfoxides.

Elucidate the critical role of the sulfinyl functional group in modern organic chemistry.

Highlight the strategic importance of Benzene, [(hexylsulfinyl)methyl]- as a representative model for research in this area.

Present key synthetic methodologies and reactions relevant to this class of compounds.

By focusing on these core areas, this article seeks to provide a detailed and scientifically grounded perspective on the chemistry of Benzene, [(hexylsulfinyl)methyl]- and its significance in the ongoing exploration of organosulfur compounds.

Interactive Data Tables

Table 1: General Properties of Alkyl Benzyl Sulfoxides

PropertyDescription
General Formula R-S(=O)-CH₂-Ph
Key Functional Group Sulfinyl (S=O)
Chirality The sulfur atom is a stereocenter when R is not a benzyl group.
Polarity The S=O bond is polar, influencing solubility and reactivity.
Reactivity Can be oxidized to sulfones or reduced to sulfides. The benzylic protons can be acidic.

Table 2: Synthetic Approaches to Alkyl Benzyl Sulfoxides

Synthetic MethodDescriptionKey Features
Oxidation of Sulfides The corresponding alkyl benzyl sulfide (B99878) is oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).A common and straightforward method. Can be made stereoselective with chiral oxidizing agents.
Truce-Smiles Rearrangement An intramolecular nucleophilic aromatic substitution that can be used to synthesize substituted benzyl sulfoxides. lakeheadu.caresearchgate.netrsc.orgOffers a pathway to structurally complex sulfoxides.
Palladium-Catalyzed Arylation Sulfenate anions, generated in situ, can be arylated using a palladium catalyst with chiral ligands to produce enantiomerically enriched sulfoxides. acs.orgProvides access to a wide range of chiral sulfoxides with high enantioselectivity.
Reaction of Grignard Reagents with Sulfinates A Grignard reagent (R-MgX) reacts with a sulfinate ester to form the sulfoxide.A classic method for forming carbon-sulfur bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20OS B15151712 Benzene, [(hexylsulfinyl)methyl]- CAS No. 2168-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168-99-2

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

hexylsulfinylmethylbenzene

InChI

InChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

PHCIFWWBMFKHLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Stereoselective Preparation of Benzene, Hexylsulfinyl Methyl Analogs

Asymmetric Synthesis Approaches to Chiral Sulfoxides

The direct enantioselective oxidation of prochiral sulfides and nucleophilic substitution at a stereogenic sulfur center represent the two major pathways for the asymmetric synthesis of chiral sulfoxides. nih.gov These methods offer access to enantiomerically enriched or pure sulfoxides, which are valuable in both academic research and industrial applications. nih.gov

Catalytic Enantioselective Oxidation of Prochiral Sulfides

The catalytic enantioselective oxidation of prochiral sulfides is one of the most direct and atom-economical methods for producing chiral sulfoxides. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation of a sulfide (B99878) to a sulfoxide (B87167). Various catalytic systems have been developed, including biocatalytic, metal-catalyzed, and organocatalytic methods.

Biocatalytic systems, particularly those employing enzymes, offer a green and highly selective approach to the synthesis of chiral sulfoxides. Chloroperoxidase (CPO), a heme-containing enzyme isolated from the fungus Caldariomyces fumago, has been extensively studied for its ability to catalyze the enantioselective oxidation of sulfides. nih.govunimi.it

In a typical reaction, CPO utilizes an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to oxidize a prochiral sulfide to the corresponding chiral sulfoxide. nih.gov These reactions are often performed in aqueous buffer solutions at or near room temperature. unimi.it The enantioselectivity of CPO-catalyzed sulfoxidation is influenced by several factors, including the structure of the sulfide substrate, the nature of the oxidant, and the reaction pH. nih.govnih.gov For instance, the oxidation of methyl phenyl sulfide to (R)-methyl phenyl sulfoxide has been achieved with high enantiomeric excess (ee). nih.gov The presence of chloride ions can significantly affect the kinetics and stereochemistry of the reaction, in some cases leading to a decrease in enantioselectivity. capes.gov.br

Table 1: Chloroperoxidase-Catalyzed Enantioselective Oxidation of Sulfides nih.govunimi.it

SubstrateOxidantProductEnantiomeric Excess (ee)
Methyl p-tolyl sulfideH₂O₂(R)-Methyl p-tolyl sulfoxide88%
Methyl phenyl sulfideH₂O₂(R)-Methyl phenyl sulfoxide91%
Benzyl (B1604629) methyl sulfideH₂O₂(R)-Benzyl methyl sulfoxide>99%
Thioanisolet-BuOOH(R)-Thioanisole oxide92%

Data sourced from multiple studies and compiled for illustrative purposes.

Transition metal complexes are powerful catalysts for the asymmetric oxidation of sulfides. Iron and palladium complexes, in particular, have emerged as effective catalysts for this transformation, offering high enantioselectivity and broad substrate scope.

Iron-Complexes: Chiral iron complexes have been successfully employed for the enantioselective oxidation of sulfides using environmentally benign oxidants like aqueous hydrogen peroxide. nih.gov The catalytic systems often involve a chiral ligand that coordinates to the iron center, creating a chiral environment that directs the oxidation to one of the two lone pairs of the sulfur atom. The addition of carboxylic acids or their salts has been shown to enhance the enantioselectivity of these reactions. nih.gov These iron-catalyzed systems can achieve high enantiomeric excesses, with some reported values reaching up to 96% ee. nih.govresearchgate.net A kinetic resolution process can sometimes occur, where one enantiomer of the racemic sulfoxide is preferentially oxidized to the corresponding sulfone, further enhancing the enantiomeric excess of the remaining sulfoxide. nih.gov

Table 2: Iron-Catalyzed Asymmetric Oxidation of Sulfides nih.govresearchgate.net

SubstrateCatalyst SystemOxidantYieldEnantiomeric Excess (ee)
ThioanisoleFe(acac)₃ / Chiral LigandH₂O₂78%96%
Methyl p-tolyl sulfideChiral Iron CatalystH₂O₂ModerateUp to 96%

Data represents examples from the literature and is not exhaustive.

Palladium-Catalyzed: Palladium catalysis has been utilized for the enantioselective synthesis of chiral sulfoxides through methods such as C-H olefination of diaryl sulfoxides. researchgate.netrsc.org In this approach, a chiral ligand, often a monoprotected amino acid, is used in conjunction with a palladium(II) catalyst. rsc.org This methodology can achieve high enantioselectivity through desymmetrization of prochiral diaryl sulfoxides or via parallel kinetic resolution of racemic diaryl sulfoxides. researchgate.net The sulfoxide group itself can act as a directing group, facilitating the C-H activation step. researchgate.net

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for the enantioselective oxidation of sulfides. Chiral organic molecules, such as chiral imines, phosphoric acid derivatives, and flavinium salts, have been used as catalysts with hydrogen peroxide as the terminal oxidant. researchgate.net These systems can afford sulfoxides with good enantioselectivities, for example, up to 80% ee for aryl methyl sulfides. researchgate.net Hypervalent iodine reagents, in the presence of chiral additives like tartaric acid derivatives, have also been employed for asymmetric sulfoxidation. researchgate.net

Electrocatalytic Approaches: Asymmetric electrochemical oxidation offers another strategy for the synthesis of chiral sulfoxides. This method involves the use of a chiral electrode or a chiral mediator in an electrochemical cell. For instance, the oxidation of alkyl aryl sulfides has been achieved using poly(amino acid)-coated platinum electrodes, resulting in moderate to good enantiomeric excesses. beilstein-journals.org The principle relies on the chiral environment at the electrode surface to induce stereoselectivity in the oxidation process.

Dioxiranes, such as dimethyldioxirane (B1199080) (DMD) and methyl(trifluoromethyl)dioxirane (B1250162) (TFD), are powerful and selective oxidizing agents. acs.orgnih.gov The oxidation of sulfides with dioxiranes proceeds through an electrophilic oxygen transfer. acs.org For asymmetric synthesis, chiral dioxiranes can be generated in situ from chiral ketones, a notable example being the Shi epoxidation system which uses a fructose-derived chiral ketone. wikipedia.org While highly effective for epoxidations, the application of chiral dioxiranes to the asymmetric oxidation of sulfides has also been explored, offering a metal-free route to chiral sulfoxides. acs.org The reaction mechanism is believed to involve a concerted oxygen transfer through a spiro transition state. wikipedia.org

Nucleophilic Substitution Reactions at the Sulfur Stereocenter

The synthesis of chiral sulfoxides via nucleophilic substitution at a stereogenic sulfur center is a classical and reliable method. The most well-known example is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. rsc.orgacs.org

This process typically starts with the reaction of a sulfinyl chloride with a chiral alcohol, like (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated by physical methods such as crystallization. Subsequent treatment of a single diastereomer with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomerically pure sulfoxide. rsc.orgacs.org This method is highly versatile and has been used to prepare a wide range of chiral sulfoxides. researchgate.net

Recent advancements have expanded the scope of nucleophilic substitution reactions for synthesizing chiral sulfoxides. For instance, enantiomerically enriched sulfinate esters can be prepared through asymmetric condensation of sulfinates with alcohols, catalyzed by a chiral phosphine. nih.gov These chiral sulfinate esters then serve as versatile precursors for various chiral sulfur compounds, including sulfoxides, upon reaction with appropriate nucleophiles. nih.gov

Table 3: Synthesis of Chiral Sulfoxides via Nucleophilic Substitution nih.gov

Sulfinate Ester PrecursorNucleophileProductEnantiomeric Excess (ee)
Celecoxib (B62257) sulfinate esterMethyl Grignard reagentEnantioenriched celecoxib sulfoxideHigh
Celecoxib sulfinate esterLithium enolateEnantioenriched celecoxib sulfoxide derivativeHigh

Data based on a representative study.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched sulfoxides from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enriched sulfoxide from the product. rsc.orgfrontiersin.org

The asymmetric reduction of one enantiomer of a racemic sulfoxide to the corresponding sulfide is an effective method for kinetic resolution. rsc.orgfrontiersin.org This leaves the other enantiomer of the sulfoxide in high enantiomeric excess. Both chemical and enzymatic methods have been developed for this purpose.

Enzymatic kinetic resolution using sulfoxide reductases has shown remarkable efficiency and enantioselectivity. frontiersin.orgnih.govrsc.org For example, methionine sulfoxide reductase A (MsrA) is known to selectively reduce the (S)-enantiomer of a wide range of sulfoxides, providing the (R)-sulfoxides with high enantiomeric purity. rsc.org Conversely, other enzymes, like DMSO reductase (DmsABC), can exhibit complementary stereoselectivity, reducing the (R)-enantiomer. nih.govrsc.org This enzymatic approach has been successfully applied to various aryl alkyl sulfoxides. frontiersin.orgrsc.org

Chemical methods for asymmetric reduction also exist. For instance, certain chiral metal complexes can catalyze the selective reduction of one sulfoxide enantiomer. organic-chemistry.org

Table 2: Enzymatic Kinetic Resolution of Racemic Sulfoxides by Asymmetric Reduction

Racemic SulfoxideEnzymeResolved Sulfoxide EnantiomerEnantiomeric Excess (ee)Reference
Methyl phenyl sulfoxideMsrA(R)-Methyl phenyl sulfoxide>99% rsc.org
Ethyl phenyl sulfoxideDmsABC(S)-Ethyl phenyl sulfoxideHigh nih.gov
Various aryl alkyl sulfoxidesMsrA(R)-Aryl alkyl sulfoxidesup to >99% frontiersin.org

Note: This table provides examples for analogous compounds to illustrate the principle of kinetic resolution by asymmetric reduction.

Kinetic resolution can also be achieved through the selective oxidation of one enantiomer of a racemic sulfoxide to the corresponding sulfone. rsc.orgtandfonline.com The unreacted sulfoxide can be recovered with high enantiomeric excess. This method is complementary to asymmetric reduction.

Chiral vanadium-salan complexes, for example, have been shown to be effective catalysts for the kinetic resolution of racemic sulfoxides via oxidation with hydrogen peroxide. acs.orgnih.gov These catalytic systems can exhibit high enantioselectivity, making them valuable for the preparation of optically active sulfoxides. acs.orgnih.gov Various other metal-based and organocatalytic systems have also been developed for the selective oxidation of sulfoxides. rsc.orgmdpi.com

A less common but viable strategy for kinetic resolution involves the stereoselective modification of a side chain of the sulfoxide. rsc.orgfrontiersin.org This approach requires the presence of a functional group in one of the side chains that can be selectively transformed by a chiral reagent or catalyst in an enantioselective manner. For instance, a vinyl sulfoxide can undergo a hydrogenative kinetic resolution catalyzed by a chiral rhodium complex, leading to the isolation of both the unreacted vinyl sulfoxide and the reduced saturated sulfoxide in high enantiomeric excess. nih.gov

Direct Synthesis and Cross-Coupling Methodologies

Direct synthesis and cross-coupling reactions represent modern and efficient approaches to the formation of the carbon-sulfur bond in sulfoxides, including aryl benzyl sulfoxides. organic-chemistry.orgacs.org These methods can offer advantages over classical approaches, such as improved functional group tolerance and atom economy.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfoxides. For example, the arylation of sulfenate anions, generated in situ from β-sulfinyl esters or other precursors, with aryl halides or triflates provides a direct route to diaryl and aryl alkyl sulfoxides. organic-chemistry.org The use of chiral ligands in these reactions can render the process enantioselective, affording chiral sulfoxides directly. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, the coupling of sulfinamides with aldehyde-derived N-tosylhydrazones can produce a diverse range of sulfoxides. organic-chemistry.org Another approach involves the reaction of benzyl halides with dimethyl sulfoxide (DMSO), where DMSO acts as both the solvent and the "S(O)Me" source, mediated by reagents like phenyltrimethylammonium (B184261) tribromide, to yield benzyl methyl sulfoxides. nih.govacs.org

Furthermore, decarboxylative cross-coupling reactions between aryl carboxylic acids and thiols have been reported, providing an alternative pathway to aryl sulfides, which can then be oxidized to the corresponding sulfoxides. nus.edu.sg

Carbon-Sulfur Bond Formation Reactions

The creation of the carbon-sulfur (C-S) bond is a fundamental step in the synthesis of sulfoxides. A variety of reactions have been developed to achieve this transformation, often involving the reaction of a carbon electrophile with a sulfur nucleophile. scribd.com The specific nature of these reactants can be tuned to introduce the desired alkyl and aryl groups onto the sulfur atom.

Recent advancements have focused on developing more efficient and environmentally friendly methods for C-S bond formation. These include transition-metal-free approaches and reactions that proceed under mild conditions. mdpi.com The choice of synthetic route often depends on the desired substituents on the final sulfoxide and the availability of starting materials.

Metal-Free Oxidative Coupling Reactions (e.g., Benzyl Chloride and Thiophenols)

A notable advancement in sulfoxide synthesis is the development of metal-free oxidative coupling reactions. google.com One such method involves the direct one-step reaction of a benzyl chloride compound with a thiophenol in the presence of an oxidant and a base. google.com This approach avoids the use of transition metal catalysts, thereby preventing potential contamination of the final product with trace metals. google.com

A specific example of this methodology utilizes diiodine pentoxide as the oxidant and 1,8-diazabicycloundec-7-ene (DBU) as the base. google.com This system allows for the efficient and high-yield synthesis of a range of sulfoxide compounds under mild conditions. google.com The reaction proceeds by first forming a sulfide intermediate from the benzyl chloride and thiophenol, which is then oxidized in situ to the corresponding sulfoxide. google.com This one-pot procedure simplifies the synthetic process and improves atom economy compared to traditional two-step methods that involve isolating the sulfide before oxidation. google.com

Reactant 1Reactant 2OxidantBaseKey Features
Benzyl ChlorideThiophenolDiiodine PentoxideDBUMetal-free, one-step, high yield, mild conditions. google.com

Radical-Mediated Sulfinamidation Reactions

Radical-mediated reactions offer an alternative pathway for the synthesis of sulfoxide analogs. While the direct use of sulfinyl radicals in synthesis has been historically challenging, recent research has explored methods for their generation and application. researchgate.netnih.gov These reactions often involve the formation of a sulfur-centered radical which can then react with a suitable partner to form the desired sulfoxide.

Computational studies have provided insight into the mechanisms of these radical reactions, suggesting the involvement of intermediates such as iron-aminyl radicals in certain NH transfer reactions. researchgate.net The stereoselectivity of these reactions can be influenced by factors like dispersion interactions in the transition states. researchgate.net

Utilization of Sulfinyl Radical Precursors (e.g., Sulfinyl Sulfones)

A significant breakthrough in the application of sulfinyl radicals has been the use of sulfinyl sulfones as stable and accessible precursors. researchgate.netnih.gov These compounds can be readily prepared and, upon activation, generate sulfinyl radicals that can participate in various synthetic transformations. researchgate.netnih.gov

One strategy involves the dual radical addition/radical coupling of sulfinyl radicals with unsaturated hydrocarbons. researchgate.netnih.gov This method provides access to a variety of linear and cyclic disulfurized products in a single step and is tolerant of a wide range of functional groups. researchgate.netnih.gov Mechanistic studies suggest that these reactions proceed through the sequential addition of sulfonyl and sulfinyl radicals. researchgate.netnih.govnih.gov The sulfinyl sulfone itself can be generated in situ from a sulfinate salt and an activating agent like acetyl chloride. nih.gov

Sulfinyl Radical PrecursorReaction TypeKey Features
Sulfinyl SulfonesDual radical addition/radical coupling with unsaturated hydrocarbonsAccess to linear and cyclic disulfurized products, broad functional group tolerance. researchgate.netnih.gov

Precursor-Based Synthetic Routes

Many synthetic strategies for sulfoxides rely on the modification of readily available precursor molecules. These routes often involve the formation of the carbon-sulfur bond followed by oxidation or the derivatization of a pre-existing sulfur-containing functional group.

Synthesis from Benzyl Halides and Sulfur Sources

A common and versatile method for preparing benzyl sulfoxides involves the reaction of benzyl halides with various sulfur-containing nucleophiles. researchgate.net This approach allows for the introduction of a wide array of substituents on both the benzylic carbon and the sulfur atom.

For instance, benzyl methyl sulfoxides can be conveniently synthesized through a phenyltrimethylammonium tribromide-mediated reaction of benzyl halides with dimethyl sulfoxide (DMSO). researchgate.netorganic-chemistry.org In this transition-metal-free reaction, DMSO serves as both the solvent and the source of the "S(O)Me" group. researchgate.netorganic-chemistry.org This method is efficient and accommodates a variety of functional groups on the benzyl halide. researchgate.net

Another approach involves the initial formation of a sulfide by reacting a benzyl halide with a thiol, followed by oxidation to the sulfoxide. While this is a two-step process, it is a widely used and reliable method. google.com

Benzyl HalideSulfur SourceReagents/ConditionsProduct Type
Substituted Benzyl HalidesDimethyl Sulfoxide (DMSO)Phenyltrimethylammonium tribromideBenzyl Methyl Sulfoxides researchgate.netorganic-chemistry.org
Benzyl ChlorideThiophenolBase, then oxidantBenzyl Phenyl Sulfoxides google.com

Derivatization from Sulfinic Acid Esters

Sulfinic acid esters are valuable precursors for the synthesis of sulfoxides. rsc.orgnih.gov These compounds can be S-allylated, S-alkynylated, and S-arylated to produce a diverse range of sulfoxides. rsc.org The reaction of sulfinate esters with organometallic reagents or under Pummerer-like conditions can lead to the formation of new carbon-sulfur bonds. rsc.org

A facile method for the preparation of allyl sulfoxides involves the S-allylation of sulfinate esters, which proceeds through sulfonium (B1226848) intermediates without undergoing a nih.govnih.gov-sigmatropic rearrangement. rsc.org β-Sulfinyl esters can also serve as precursors to sulfenate anions, which are versatile nucleophiles for the synthesis of sulfoxides. mdpi.com These sulfenate anions can be generated in situ and reacted with various electrophiles, including alkyl halides and in palladium-catalyzed arylations, to afford the corresponding sulfoxides. mdpi.com The use of chiral catalysts can enable the synthesis of enantiomerically enriched sulfoxides from these precursors. mdpi.com

PrecursorReaction TypeKey Features
Sulfinate EstersS-allylation, S-alkynylation, S-arylationVersatile for diverse sulfoxide synthesis. rsc.org
β-Sulfinyl EstersGeneration of sulfenate anions, reaction with electrophilesAccess to a wide range of sulfoxides, potential for asymmetric synthesis. mdpi.com

Mechanistic Investigations of Sulfoxide Reactivity and Transformations

Oxidative and Reductive Chemistry of the Sulfinyl Group

The sulfinyl group of "Benzene, [(hexylsulfinyl)methyl]-" is susceptible to both oxidation and reduction, processes that are central to its chemical transformations. The oxidation of sulfoxides, such as "Benzene, [(hexylsulfinyl)methyl]-", to sulfones is a common reaction. mdpi.com This transformation is significant as it alters the electronic properties and reactivity of the sulfur center. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and efficient option. mdpi.com Careful control of reaction conditions is often necessary to prevent overoxidation to the corresponding sulfone. mdpi.com

Conversely, the reduction of the sulfoxide (B87167) can regenerate the corresponding sulfide (B99878). This process is a key step in many synthetic applications and can be achieved using various reducing agents. The ability to cycle between the sulfide, sulfoxide, and sulfone oxidation states provides a versatile handle for synthetic manipulations.

The table below summarizes the key oxidative and reductive transformations of the sulfinyl group.

TransformationReactantProductReagent Example
Oxidation Benzene (B151609), [(hexylsulfinyl)methyl]-Benzene, [(hexylsulfonyl)methyl]-Hydrogen Peroxide
Reduction Benzene, [(hexylsulfinyl)methyl]-Benzene, (hexylsulfanylmethyl)--

Electrophilic and Nucleophilic Properties of the Sulfur Center

The sulfur atom in the sulfinyl group of "Benzene, [(hexylsulfinyl)methyl]-" exhibits both electrophilic and nucleophilic character. The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with electrophiles. msu.edulibretexts.org This nucleophilicity is a key feature in reactions such as alkylation to form sulfonium (B1226848) salts. msu.edulibretexts.org

Conversely, the presence of the electronegative oxygen atom polarizes the sulfur-oxygen bond, rendering the sulfur atom electrophilic. nih.gov This electrophilicity allows the sulfur to be attacked by nucleophiles. nih.gov The electrophilic character of the sulfur atom can be enhanced by acylation of the sulfoxide oxygen. msu.edulibretexts.org This dual reactivity is fundamental to many of the transformations that sulfoxides undergo.

Radical Reaction Pathways Involving Sulfinyl Species

Sulfinyl radicals are a class of sulfur-centered radicals that have seen increasing application in organic synthesis in recent years. nih.govrsc.org These radicals can be generated from precursors like sulfinyl sulfones and participate in various addition and coupling reactions. nih.gov While the direct generation of a sulfinyl radical from "Benzene, [(hexylsulfinyl)methyl]-" is not as commonly described, the study of sulfinyl radicals provides insight into potential radical-mediated transformations. Research has shown that sulfonyl radicals, which can be generated from sulfones, readily participate in cross-coupling reactions. acs.org The photolysis of benzylic sulfones can generate alkylsulfonyl radicals, which then abstract hydrogen to form sulfinic acids. cdnsciencepub.com This suggests that the corresponding sulfone of "Benzene, [(hexylsulfinyl)methyl]-" could potentially undergo similar radical reactions.

Rearrangement Reactions (e.g., Pummerer Rearrangement and Stereochemical Implications)

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy-thioethers in the presence of an acid anhydride, such as acetic anhydride. numberanalytics.comwikipedia.orgsynarchive.com This reaction proceeds through the formation of an acetoxysulfonium ion, which then rearranges to the final product. numberanalytics.comwikipedia.org The stereochemistry of the starting sulfoxide can influence the stereochemical outcome of the Pummerer rearrangement. numberanalytics.com For a chiral sulfoxide like "Benzene, [(hexylsulfinyl)methyl]-", this rearrangement can have significant stereochemical implications, potentially leading to the formation of new stereocenters. numberanalytics.com The reaction is a valuable tool for the synthesis of complex molecules. numberanalytics.com

A recently discovered flavoenzyme, CmoJ, catalyzes a C-S bond cleavage in a reaction with a mechanism proposed to be a modified Pummerer rearrangement. nih.gov This enzymatic process highlights the biological relevance of this type of rearrangement.

Influence of Aromaticity on Benzyl (B1604629) Moiety Reactivity (e.g., Electrophilic Aromatic Substitution, Side-Chain Oxidation)

The benzyl group in "Benzene, [(hexylsulfinyl)methyl]-" significantly influences its reactivity. The aromatic ring can undergo electrophilic aromatic substitution reactions, a cornerstone of benzene chemistry. wikipedia.org The nature of the substituent on the aromatic ring can affect the reactivity of the benzyl group in reactions like hydrogenolysis. researchgate.net For instance, electron-donating groups on the benzene ring can suppress hydrogenolysis. researchgate.net

Furthermore, the benzylic hydrogens are activated towards oxidation. libretexts.org Alkyl side-chains on a benzene ring are susceptible to oxidative degradation, typically by strong oxidizing agents like potassium permanganate, to form benzoic acid. libretexts.org However, in the case of "Benzene, [(hexylsulfinyl)methyl]-", the oxidation of the sulfide to the sulfoxide can occur without affecting the benzylic C-H bond under milder conditions. mdpi.com The reactivity of benzyl chlorides in Friedel-Crafts benzylation is also influenced by substituents on the aromatic ring. rsc.orgnih.gov The aromaticity of the benzene ring is a key factor governing its structure, stability, and reactivity.

Stereo-Inversion and Chiral Transfer Mechanisms in Sulfoxide Reactions

Sulfoxides with two different substituents on the sulfur atom, such as "Benzene, [(hexylsulfinyl)methyl]-", are chiral. msu.edulibretexts.orgwikipedia.org The sulfur atom is a stereogenic center, and the energy barrier to inversion is high, making enantiomeric sulfoxides optically stable at room temperature. wikipedia.orgillinois.edu This chirality is a key feature in asymmetric synthesis, where chiral sulfoxides can be used as chiral auxiliaries to control the stereochemical outcome of reactions. illinois.eduwiley-vch.de

The synthesis of enantiomerically enriched sulfoxides can be achieved through various methods, including the oxidation of prochiral sulfides with chiral oxidizing agents or the reaction of diastereomerically pure sulfinates with organometallic reagents. wiley-vch.deresearchgate.netnih.gov The stereochemistry at the sulfur center can often be inverted with a high degree of control during nucleophilic substitution reactions. wiley-vch.de This ability to control and transfer chirality makes sulfoxides valuable tools in modern organic synthesis. illinois.edursc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "Benzene, [(hexylsulfinyl)methyl]-". Through ¹H, ¹³C, and multidimensional NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. While specific experimental data for "Benzene, [(hexylsulfinyl)methyl]-" is not readily available in the referenced literature, the expected chemical shifts can be predicted based on data from the closely related analogue, Benzyl (B1604629) Butyl Sulfoxide (B87167). wiley-vch.de

Aromatic Protons: The five protons on the phenyl ring are expected to resonate in the downfield region, typically between δ 7.25 and 7.45 ppm, appearing as a complex multiplet due to their close chemical shifts.

Methylene (B1212753) Protons (CH₂-S=O): The two diastereotopic protons of the methylene group adjacent to the chiral sulfur atom are expected to appear as a pair of doublets (an AB quartet) around δ 3.9-4.1 ppm. This distinct splitting pattern is a direct consequence of the chirality at the sulfur center.

Hexyl Chain Protons: The protons of the hexyl group will appear in the upfield region.

The two protons on the carbon adjacent to the sulfinyl group (-S(O)-CH₂-) are expected to resonate around δ 2.6-2.8 ppm as a triplet.

The subsequent methylene groups of the hexyl chain will appear as multiplets between approximately δ 1.2 and 1.8 ppm.

The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm. wiley-vch.de

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: The carbons of the benzene (B151609) ring typically appear between δ 128 and 131 ppm. The carbon atom to which the methylene-sulfinyl group is attached (ipso-carbon) will have a distinct shift.

Methylene Carbon (CH₂-S=O): The carbon of the benzylic methylene group is expected around δ 58-64 ppm. wiley-vch.dersc.org

Hexyl Chain Carbons: The carbons of the hexyl chain will resonate in the upfield region (δ 13-51 ppm), with the carbon adjacent to the sulfoxide being the most deshielded. wiley-vch.de

Multidimensional NMR Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons (e.g., between the different methylene groups of the hexyl chain). An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the individual 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, [(hexylsulfinyl)methyl]- (Based on data for Benzyl Butyl Sulfoxide wiley-vch.de and Benzyl Phenyl Sulfoxide rsc.org)

AssignmentPredicted ¹H NMR Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C NMR Shift (δ, ppm)
Aromatic C-H7.25 - 7.45m128.0 - 131.0
Aromatic C-ipso--~130
Benzyl CH₂~3.9 - 4.1dd (ABq)~58.0 - 63.5
S(O)-CH₂-Hexyl~2.6 - 2.8t~50.5
Hexyl CH₂~1.2 - 1.8m~22.0 - 31.0
Terminal CH₃~0.9t~13.5

Infrared (IR) Spectroscopy for Functional Group Identification and Aromatic Substitution Patterns

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within "Benzene, [(hexylsulfinyl)methyl]-". The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

S=O Stretch: The most characteristic absorption for a sulfoxide is the strong S=O stretching vibration. This peak is typically observed in the range of 1030-1070 cm⁻¹. For analogous compounds like Benzyl Phenyl Sulfoxide, this peak appears around 1034 cm⁻¹. rsc.org The exact position can be influenced by the electronic environment, but a strong band in this region is a definitive indicator of the sulfoxide group. researchgate.net

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring appear at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the hexyl and methylene groups will be observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic absorptions, often of variable intensity, in the 1450-1600 cm⁻¹ region.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are typically expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Benzene, [(hexylsulfinyl)methyl]-

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium/Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium/Weak
S=O Stretch1030 - 1070Strong
C-H Out-of-Plane Bend (Monosubstituted)690 - 770Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of "Benzene, [(hexylsulfinyl)methyl]-" (C₁₃H₂₀OS) is 224.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 224. The fragmentation of sulfoxides is complex, but key fragmentation pathways for this molecule would likely include:

Formation of the Tropylium (B1234903) Cation: A very common and prominent fragmentation for benzyl-containing compounds is the rearrangement to the highly stable tropylium cation ([C₇H₇]⁺) at m/z = 91. This is often the base peak in the spectrum.

Cleavage of the C-S and S-C Bonds:

Cleavage of the benzyl-sulfur bond can lead to the formation of the benzyl cation ([C₇H₇]⁺) at m/z = 91.

Cleavage of the hexyl-sulfur bond can occur.

McLafferty-type Rearrangements: The sulfoxide group can promote hydrogen rearrangements, leading to characteristic neutral losses, such as the loss of a hexene molecule (C₆H₁₂) or the loss of the sulfinyl group itself.

Loss of Oxygen: A peak corresponding to [M-16]⁺ may be observed, representing the loss of the oxygen atom to form the corresponding sulfide (B99878) cation. The mass spectrum of the precursor sulfide, Benzyl hexyl sulfide, shows a molecular ion at m/z=208 and a base peak at m/z=91, confirming the stability of the benzyl fragment. spectrabase.com

Soft ionization techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z = 225 or adducts with sodium [M+Na]⁺ at m/z = 247, confirming the molecular weight with minimal fragmentation. rsc.orgrsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

"Benzene, [(hexylsulfinyl)methyl]-" possesses a chiral center at the sulfur atom, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore (the benzene ring) in proximity to the chiral sulfoxide center will give rise to characteristic Cotton effects in the ECD spectrum. These effects, which are positive or negative peaks, can be used to assign the absolute configuration (R or S) of the sulfur atom by comparison with data from similar known compounds or with theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to ECD for characterizing chiral molecules.

The resolution of racemic sulfoxides into their pure enantiomers is a well-established field. organic-chemistry.orgacs.org For instance, benzyl methyl sulfoxide has been successfully resolved using complexation with chiral host compounds derived from tartaric acid. rsc.org Following such a resolution, ECD or ORD would be the definitive methods to confirm the enantiomeric excess (ee) and assign the absolute configuration of the separated enantiomers of "Benzene, [(hexylsulfinyl)methyl]-".

Applications in Advanced Organic Synthesis and Catalysis

Chiral Sulfoxides as Stereoselective Auxiliaries

Chiral sulfoxides, such as "Benzene, [(hexylsulfinyl)methyl]-", serve as effective chiral auxiliaries, substances that temporarily impart chirality to a prochiral substrate, guide a stereoselective transformation, and are subsequently removed. The sulfinyl group's stereogenic sulfur atom and its ability to coordinate with reagents create a well-defined chiral environment, influencing the facial selectivity of reactions on the attached substrate. illinois.eduresearchgate.net

The utility of chiral sulfoxides as auxiliaries is prominent in carbon-carbon bond-forming reactions. For instance, the diastereoselective addition of nucleophiles to β-ketosulfoxides, a reaction class to which derivatives of "Benzene, [(hexylsulfinyl)methyl]-" would belong, allows for the synthesis of enantioenriched alcohols and other chiral building blocks. researchgate.net The stereochemical outcome of these reactions is often highly predictable and can be controlled by the chirality of the sulfoxide (B87167).

A notable application is in the synthesis of chiral amines and amino acids. By attaching a sulfinyl group to an imine, the resulting N-sulfinylimine becomes a powerful electrophile for asymmetric additions of organometallic reagents. The sulfinyl group directs the nucleophilic attack to one face of the imine, leading to the formation of chiral amines with high diastereoselectivity. Subsequent removal of the sulfinyl auxiliary yields the desired enantiomerically enriched amine. tandfonline.com

Table 1: Examples of Stereoselective Reactions Using Chiral Sulfoxide Auxiliaries

Reaction TypeSubstrateReagentProduct TypeTypical Diastereomeric Excess (d.e.)
Aldol Reactionβ-KetosulfoxideAldehydeβ-Hydroxy sulfoxide>90%
Grignard AdditionN-SulfinylimineGrignard ReagentChiral Amine>95%
Diels-Alder Reactionα,β-Unsaturated SulfoxideDieneChiral Cycloadduct>90%

Chiral Sulfoxides as Ligands in Asymmetric Catalysis

The lone pair of electrons on both the sulfur and oxygen atoms of the sulfinyl group allows chiral sulfoxides to act as effective ligands for a variety of transition metals. thieme-connect.comnih.gov This coordination ability has been harnessed in the development of numerous asymmetric catalytic systems. "Benzene, [(hexylsulfinyl)methyl]-" and its derivatives can be incorporated into ligand scaffolds to create a chiral environment around a metal center, enabling enantioselective transformations. thieme-connect.comrsc.org

Chiral sulfoxide ligands have been successfully employed in a range of catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. thieme-connect.comresearchgate.net The steric and electronic properties of the sulfoxide ligand can be fine-tuned by varying the substituents on the sulfur atom, allowing for the optimization of enantioselectivity for a specific transformation. The stability of the sulfoxide group under various reaction conditions further enhances its appeal as a ligand component. thieme-connect.com

One of the advantages of using chiral sulfoxides as ligands is their modular synthesis, which allows for the creation of a diverse library of ligands for catalyst screening. illinois.edu This modularity is crucial for the rapid development of efficient catalytic systems for new chemical reactions.

Sulfoxides as Stereodirecting Groups in Organic Transformations

Beyond their role as removable auxiliaries, sulfinyl groups can also function as powerful stereodirecting groups in a variety of organic transformations. researchgate.net In this capacity, the sulfoxide is an integral part of the reacting molecule and influences the stereochemical outcome of reactions at nearby functional groups.

The directing ability of the sulfinyl group stems from its steric bulk and its capacity to form transient chelates with reagents, thereby locking the conformation of the transition state and directing the approach of the reagent. This has been effectively utilized in diastereoselective epoxidations, cyclopropanations, and conjugate additions. researchgate.net

For example, in the electrophilic addition to allylic sulfoxides, the sulfinyl group can direct the incoming electrophile to either the syn or anti face of the double bond, depending on the reaction conditions and the nature of the electrophile. This provides a reliable method for the stereocontrolled synthesis of 1,2-disubstituted alkanes.

Strategic Intermediates in the Synthesis of Complex Organic Molecules

The versatility of the sulfinyl group makes chiral sulfoxides, including structures related to "Benzene, [(hexylsulfinyl)methyl]-", valuable strategic intermediates in the total synthesis of complex, biologically active molecules. illinois.eduresearchgate.net Their ability to control stereochemistry at multiple stages of a synthetic sequence is a significant advantage.

A common strategy involves the use of a chiral sulfoxide to set a key stereocenter, followed by further transformations of the molecule. The sulfinyl group can then be removed under mild conditions, such as reduction to the sulfide (B99878) or oxidation to the sulfone followed by elimination, leaving behind the desired chiral product. researchgate.net This approach has been instrumental in the synthesis of various natural products and pharmaceuticals. researchgate.netnih.gov

The Pummerer rearrangement of sulfoxides is another powerful transformation that highlights their utility as synthetic intermediates. researchgate.net This reaction allows for the conversion of a sulfoxide into an α-functionalized sulfide, which can then be further elaborated into a variety of other functional groups, expanding the synthetic utility of the sulfoxide intermediate.

Development of Novel Organosulfur Reagents and Synthons

The chemistry of sulfoxides has spurred the development of novel organosulfur reagents and synthons with unique reactivity. "Benzene, [(hexylsulfinyl)methyl]-" and related compounds can serve as precursors to a range of valuable synthetic tools. researchgate.net

For instance, α-sulfinyl carbanions, generated by the deprotonation of sulfoxides, are excellent nucleophiles for carbon-carbon bond formation. researchgate.net The reactivity and stereoselectivity of these carbanions can be modulated by the substituents on the sulfur atom.

Furthermore, the development of new methods for the asymmetric synthesis of chiral sulfoxides itself is an active area of research. rsc.org These advancements not only provide access to a wider range of chiral ligands and auxiliaries but also lead to the discovery of new organosulfur-based reagents with novel applications in organic synthesis. The ongoing exploration of sulfoxide chemistry continues to enrich the toolbox of synthetic organic chemists. nih.govnih.gov

Environmental Transformation and Fate of Benzene Core Structure Relevance

Biodegradation Pathways of Aromatic Hydrocarbons (e.g., Benzene (B151609) Ring)

The biodegradation of aromatic hydrocarbons is a critical process for their removal from the environment, driven by a diverse array of microorganisms, including bacteria and fungi. tandfonline.comnih.gov The susceptibility of these compounds to microbial attack depends on their chemical structure, with simpler compounds like benzene often being more readily degraded than more complex polycyclic aromatic hydrocarbons (PAHs). tandfonline.com The presence of oxygen is a key determinant of the degradation pathway.

Under aerobic conditions , the initial step in the breakdown of the benzene ring typically involves the introduction of oxygen atoms by enzymes called oxygenases. tandfonline.com Monooxygenases and dioxygenases catalyze the hydroxylation of the aromatic ring to form key intermediates such as catechol, protocatechuate, and gentisate. tandfonline.com These intermediates then undergo ring cleavage, breaking open the stable benzene structure to form aliphatic carboxylic acids. These simpler organic acids can then be funneled into central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. tandfonline.comfrontiersin.org

In the absence of oxygen, anaerobic biodegradation of aromatic hydrocarbons proceeds through different mechanisms. nih.govasm.org Instead of oxygen, other electron acceptors like nitrate, sulfate, or carbon dioxide are utilized by anaerobic bacteria. tandfonline.com For toluene (B28343), a common alkylbenzene, one well-studied anaerobic pathway involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.govnih.gov This initial step activates the molecule for subsequent degradation. Another proposed anaerobic mechanism for benzene and toluene involves carboxylation or hydroxylation of the aromatic ring. asm.org These initial anaerobic transformations are generally slower than their aerobic counterparts.

The alkyl chain of alkylbenzenes is also a primary site of microbial attack. The terminal methyl group of a long n-alkyl side chain is often initially oxidized to a carboxylic group. This is followed by a process called β-oxidation, where the alkyl chain is progressively shortened. nih.gov For long-chain alkylbenzenes, this process can lead to the formation of phenylacetic acid or 3-phenylpropionic acid, depending on the original chain length. nih.gov

The presence of a sulfur-containing functional group, such as the hexylsulfinylmethyl group in the target compound, introduces another layer of complexity. Studies on the biodegradation of sulfur-containing aromatic compounds like dibenzothiophene (B1670422) (DBT) have identified specific desulfurization pathways. tandfonline.comoup.com In some bacteria, the sulfur atom is selectively removed through a series of oxidation steps, converting the thiophene (B33073) to a sulfoxide (B87167) and then a sulfone, ultimately cleaving the carbon-sulfur bond and releasing the sulfur as sulfite (B76179) or sulfate. oup.com This process, known as the "4S" pathway, allows the organism to utilize the sulfur for growth while leaving the carbon structure of the aromatic rings largely intact. nih.gov It is plausible that a similar enzymatic attack on the sulfinyl group of Benzene, [(hexylsulfinyl)methyl]- could occur, leading to the formation of a sulfone and subsequent cleavage of the C-S bond.

Abiotic Transformation Mechanisms in Environmental Compartments

In addition to microbial degradation, aromatic hydrocarbons can be transformed in the environment through abiotic processes, primarily driven by light (photodegradation) and chemical reactions. cdc.gov

Photodegradation , or photolysis, occurs when molecules absorb light energy, leading to their chemical alteration. This process is particularly relevant in the atmosphere and surface waters where sunlight can penetrate. cdc.gov Direct photolysis involves the direct absorption of light by the pollutant molecule itself. Indirect photolysis, on the other hand, is mediated by other light-absorbing substances in the environment, known as photosensitizers (e.g., humic substances), which transfer energy to the pollutant molecule. cdc.gov Photodegradation of aromatic hydrocarbons can lead to the formation of various oxidized products. For instance, the reaction of benzene in the atmosphere with photochemically produced hydroxyl radicals is a major removal pathway. cdc.gov

The sulfinyl group in Benzene, [(hexylsulfinyl)methyl]- may also be susceptible to abiotic transformations. Sulfoxides can be oxidized to sulfones under certain environmental conditions. Photochemical reactions could also play a role in the transformation of the sulfur-containing side chain. mdpi.com

Identification of Environmental Transformation Products of Benzene and Alkylbenzenes

The transformation of benzene and alkylbenzenes in the environment leads to the formation of a variety of intermediate products. The specific products formed depend on the parent compound, the environmental conditions (aerobic vs. anaerobic), and the specific microorganisms or chemical processes involved. ethz.chcdc.gov Identifying these transformation products is crucial for understanding the complete environmental fate of these compounds.

Under aerobic conditions, the initial oxidation of the aromatic ring of benzene and alkylbenzenes leads to the formation of hydroxylated intermediates. For example, the aerobic degradation of toluene can proceed through the formation of various cresols (o-, m-, and p-cresol) and subsequently 3-methylcatechol (B131232) before the aromatic ring is cleaved. nih.gov Another pathway for toluene involves the oxidation of the methyl group to form benzaldehyde (B42025) and then benzoic acid. Ethylbenzene degradation can yield intermediates such as 1-phenylethanol, acetophenone, and 2-hydroxyacetophenone. ethz.chnih.gov The aerobic degradation of xylenes also results in the formation of corresponding methyl-substituted catechols and toluic acids. researchgate.net

In anaerobic environments, the transformation products are distinctly different. The anaerobic degradation of toluene is well-documented to produce benzylsuccinic acid and benzylfumaric acid through the addition of fumarate to the methyl group. nih.gov Benzoate is also a common intermediate in the anaerobic metabolism of toluene. nih.gov For ethylbenzene , anaerobic degradation by some bacteria has been shown to produce (1-phenylethyl)succinate and 4-phenylpentanoate. nih.gov The transformation of m-xylene under denitrifying conditions has been shown to produce m-toluic acid. nih.gov

The table below provides a summary of some of the identified environmental transformation products for common alkylbenzenes.

Parent CompoundTransformation ConditionIdentified Transformation ProductsReference
TolueneAerobico-cresol, m-cresol, p-cresol, 3-methylcatechol, Benzaldehyde, Benzoic acid nih.gov
TolueneAnaerobicBenzylsuccinic acid, Benzylfumaric acid, Benzoate, p-cresol nih.govnih.gov
EthylbenzeneAerobic1-Phenylethanol, Acetophenone, 2-Hydroxyacetophenone, Styrene ethz.ch
EthylbenzeneAnaerobic(1-Phenylethyl)succinate, 4-Phenylpentanoate nih.gov
m-XyleneAnaerobic (Denitrifying)m-Toluic acid, m-Toluylaldehyde nih.govnih.gov
o-XyleneAnaerobic (Denitrifying)Partial metabolism observed in the presence of toluene nih.gov

Future Directions and Emerging Research Avenues for Benzene, Hexylsulfinyl Methyl

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of sulfoxides, including Benzene (B151609), [(hexylsulfinyl)methyl]-, is traditionally achieved through the oxidation of the corresponding sulfides. However, conventional methods often rely on stoichiometric oxidants that generate significant waste. The future of sulfoxide (B87167) synthesis lies in the development of green and sustainable methodologies that are both efficient and environmentally benign.

Organocatalysis presents another exciting frontier. Catalysts like 2,2,2-trifluoroacetophenone (B138007) have been successfully employed for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. rsc.org This metal-free approach offers the advantages of low toxicity and cost-effectiveness. rsc.org Furthermore, the use of alternative, green solvents or even solvent-free conditions is a key aspect of sustainable synthesis. nottingham.ac.ukacs.org For instance, reactions in water or using oxone in ethanol (B145695) have been shown to be effective for the selective oxidation of sulfides. acs.org

The table below summarizes some promising green synthetic routes that could be adapted for the synthesis of Benzene, [(hexylsulfinyl)methyl]-.

Catalyst SystemOxidantSolventKey Advantages
Fe(NO₃)₃·9H₂OO₂Acetic AcidGram-scale synthesis, high selectivity, mild conditions. nih.govwhiterose.ac.uk
Manganese PorphyrinsO₂ (electrochemical)-High selectivity, avoids overoxidation. tandfonline.com
2,2,2-TrifluoroacetophenoneH₂O₂Aqueous BufferMetal-free, cost-effective, high yields. rsc.org
Ion-supported Hypervalent IodineH₂O₂-Recyclable catalyst, tolerates various functional groups. tandfonline.com
Oxone (2KHSO₅·KHSO₄·K₂SO₄)-EthanolCatalyst-free, mild conditions, high yield. acs.org

Exploration of Unconventional Reactivity Modes of the Sulfinyl Group

Beyond its traditional role, the sulfinyl group in a molecule like Benzene, [(hexylsulfinyl)methyl]- offers a rich landscape for exploring unconventional reactivity. A significant area of emerging research is the use of the sulfoxide as a directing group in C-H activation reactions. rsc.orgtandfonline.comresearchgate.net This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules. rsc.orgresearchgate.net The sulfinyl group can act as a traceless directing group, meaning it can be easily removed or converted into other functional groups after guiding the reaction. tandfonline.comresearchgate.net

The sulfinyl group can also participate in various molecular rearrangements, leading to the formation of novel chemical structures. The Pummerer reaction, for example, involves the conversion of a sulfoxide into an α-acyloxy thioether upon treatment with an activating agent. nih.govnih.gov This reaction has been adapted to achieve a range of chemical transformations. nih.gov Another intriguing reaction is the sulfoxide-sulfenate rearrangement, which can be induced by base and allows for the stereoselective synthesis of enantioenriched compounds. copernicus.org

Furthermore, the sulfinyl group can engage in cycloaddition reactions. For instance, sulfinyl dienynes can undergo thermal or catalyzed intramolecular [4+2] cycloadditions to produce complex cyclic structures while preserving a synthetically useful vinyl sulfoxide functionality. organic-chemistry.org The exploration of sulfinyl radicals, generated from precursors like sulfinyl sulfones, also opens up new avenues for creating previously inaccessible organosulfur compounds through dual radical addition and coupling strategies. researchgate.netnih.gov

The table below highlights some of these unconventional reactivity modes.

Reactivity ModeDescriptionPotential Application for Benzene, [(hexylsulfinyl)methyl]-
C-H Activation Directing GroupThe sulfinyl group directs a metal catalyst to a specific C-H bond for functionalization. rsc.orgtandfonline.comresearchgate.netSelective functionalization of the benzene ring or the hexyl chain.
Pummerer RearrangementConversion of the sulfoxide to an α-substituted thioether. nih.govnih.govIntroduction of new functional groups adjacent to the sulfur atom.
Sulfoxide-Sulfenate RearrangementBase-induced rearrangement to form new C-O or C-N bonds. copernicus.orgStereoselective synthesis of complex molecules.
[4+2] CycloadditionParticipation of the sulfinyl group in Diels-Alder type reactions. organic-chemistry.orgConstruction of polycyclic systems containing the sulfoxide moiety.
Sulfinyl Radical ChemistryGeneration and reaction of sulfinyl radicals to form new C-S bonds. researchgate.netnih.govSynthesis of novel disulfurized adducts.

Integration of Artificial Intelligence and Robotics in Sulfoxide Synthesis

The synthesis and optimization of new compounds like Benzene, [(hexylsulfinyl)methyl]- can be significantly accelerated through the integration of artificial intelligence (AI) and robotics. researchgate.netacs.orgnih.gov Automated synthesis platforms, often referred to as "chemical robots," can perform reactions, analyze the results, and even suggest the next set of experiments to run, creating a closed-loop system for discovery. tandfonline.comnottingham.ac.uk

AI, particularly machine learning, can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, including yields and potential side products. organic-chemistry.orgacs.orgacs.org For the synthesis of a novel sulfoxide, an AI model could predict the optimal reaction conditions, such as the best catalyst, solvent, and temperature, thereby reducing the number of experiments a chemist needs to perform. whiterose.ac.uknih.gov These predictive models can also be used for retrosynthesis, suggesting a viable synthetic route starting from commercially available precursors. whiterose.ac.uk

The following table illustrates the potential impact of AI and robotics on the synthesis of Benzene, [(hexylsulfinyl)methyl]-.

TechnologyApplication in Sulfoxide SynthesisExpected Outcome
Machine LearningPrediction of optimal reaction conditions and yields. nih.govacs.orgFaster optimization of the synthesis of Benzene, [(hexylsulfinyl)methyl]-.
AI-driven RetrosynthesisSuggestion of efficient synthetic routes. whiterose.ac.ukIdentification of novel and cost-effective pathways to the target molecule.
Robotic Synthesis PlatformsAutomated execution of chemical reactions. acs.orgresearchgate.netacs.orgHigh-throughput screening of reaction conditions and rapid synthesis of derivatives.
Autonomous Discovery SystemsClosed-loop optimization and discovery of new reactions. tandfonline.comacs.orgDiscovery of novel methods for synthesizing and functionalizing sulfoxides.

Design of Novel Functional Materials Incorporating Sulfoxide Units

The unique physicochemical properties of the sulfoxide group make it an attractive component for the design of novel functional materials. tandfonline.comwhiterose.ac.uk Incorporating the Benzene, [(hexylsulfinyl)methyl]- moiety into polymers could lead to materials with tailored properties for a variety of applications.

One promising area is the development of "smart" polymers that respond to external stimuli. Polymers containing sulfoxide side groups can exhibit both thermo- and oxidation-responsive behavior. nih.gov The thermo-responsive properties can be tuned by adjusting the balance between the hydrophilic sulfoxide groups and the hydrophobic alkyl chains, such as the hexyl group in Benzene, [(hexylsulfinyl)methyl]-. nih.gov The oxidation of the sulfoxide to a more hydrophobic sulfone provides a second stimulus, allowing for dual-responsive materials. nih.gov

The high polarity and biocompatibility of sulfoxides also make them ideal for biomedical applications. tandfonline.comcopernicus.org Sulfoxide-containing polymers have been explored as "stealth" materials for drug delivery, similar to polyethylene (B3416737) glycol (PEG), to prolong circulation time and improve tumor accumulation of anticancer drugs. nih.govcopernicus.org Nanogels functionalized with sulfoxide groups have shown potential as dermal delivery vehicles, enhancing the penetration of therapeutics through the skin. researchgate.net

In the realm of electronics, the high polarity of sulfoxides is beneficial. Dimethyl sulfoxide (DMSO) is already used in the microelectronics industry for applications like photoresist stripping. researchgate.net The incorporation of sulfoxide units into materials for organic light-emitting diodes (OLEDs) has been investigated to improve their electronic properties. nih.govacs.org Furthermore, the ability of sulfoxides to act as solvents for polymers has been exploited in the development of printable "electronic inks" for flexible and shape-shifting electronics. mdpi.com

The table below summarizes potential applications of materials incorporating Benzene, [(hexylsulfinyl)methyl]-.

Material TypeKey PropertyPotential Application
Stimuli-Responsive PolymersThermo- and oxidation-responsive. nih.govSmart hydrogels, sensors, and actuators.
Biocompatible Polymers"Stealth" properties, low cytotoxicity. nih.govcopernicus.orgDrug delivery systems, tissue engineering scaffolds.
Dermal Delivery SystemsEnhanced skin penetration. researchgate.netTransdermal drug patches, cosmetic formulations.
Electronic MaterialsHigh polarity, good solvent for polymers. researchgate.netnih.govacs.orgmdpi.comComponents for OLEDs, printable electronics, and sensors.
Functional NanoparticlesStabilization and functionalization of nanoparticles. mdpi.comLuminescent quantum dots, catalysts.

Computational-Guided Discovery of New Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgtandfonline.comresearchgate.net For a molecule like Benzene, [(hexylsulfinyl)methyl]-, computational methods can provide deep insights into its electronic structure, reactivity, and potential chemical transformations.

DFT calculations can be used to model reaction mechanisms in detail, identifying transition states and calculating activation energies. rsc.orgacs.org This allows researchers to understand why certain reactions are favored over others and to design catalysts and reaction conditions that promote desired outcomes. For example, computational studies have been used to elucidate the mechanism of enantioselective sulfoxide synthesis catalyzed by vanadium complexes, providing a rational explanation for the observed stereoselectivity. rsc.org Similarly, DFT has been employed to study the sulfenate-sulfoxide rearrangement, providing a theoretical basis for this important transformation. acs.org

Computational methods can also be used to predict the properties of unknown molecules and to screen for promising candidates for specific applications. For instance, the bond dissociation enthalpies of sulfoxide S-O bonds can be predicted computationally, providing insights into their stability and reactivity in photochemical reactions. tandfonline.com In silico methods are also being developed to predict the solubility of drug-like compounds in various solvents, including DMSO, which is crucial for drug discovery and development. nih.govnih.gov

The combination of computational modeling with experimental work creates a powerful synergy for the discovery of new chemical transformations. By predicting the feasibility of a new reaction or the properties of a novel material, computational studies can guide experimental efforts, saving time and resources.

The following table outlines how computational methods can be applied to the study of Benzene, [(hexylsulfinyl)methyl]-.

Computational MethodApplicationExpected Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms. rsc.orgresearchgate.netacs.orgUnderstanding the pathways of oxidation, rearrangement, and other reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of catalyzed reactions. rsc.orgDesigning more efficient and selective catalysts for sulfoxide synthesis.
Ab initio calculationsPrediction of molecular properties. tandfonline.comDetermination of bond energies, electronic structure, and spectroscopic properties.
In Silico ScreeningPrediction of biological activity and solubility. nih.govnih.govAssessment of the potential of Benzene, [(hexylsulfinyl)methyl]- and its derivatives as drug candidates.
Molecular Dynamics (MD)Simulation of the behavior of sulfoxide-containing materials.Understanding the interactions of sulfoxide-based polymers with their environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [(hexylsulfinyl)methyl]benzene, and how is structural confirmation achieved?

  • Answer : Synthesis typically involves sulfoxidation of [(hexylthio)methyl]benzene using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the sulfinyl group's presence and electronic environment. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. Purity assessment via high-performance liquid chromatography (HPLC) is critical. For analogous sulfinyl compounds, structural elucidation often relies on crystallographic data .

Q. How does the sulfinyl group influence the electronic properties of [(hexylsulfinyl)methyl]benzene compared to non-sulfonated analogs?

  • Answer : The sulfinyl group is electron-withdrawing due to its polar S=O bond, which alters the benzene ring's electron density. This effect can be quantified using Hammett substituent constants (σ values) or computational methods like density functional theory (DFT). Experimentally, shifts in NMR chemical shifts (e.g., deshielding of adjacent protons) and UV-Vis absorption spectra provide evidence of electronic perturbation. Comparative studies with thioether or sulfone analogs highlight the sulfinyl group's intermediate electronegativity .

Q. What experimental techniques are used to determine the solubility of [(hexylsulfinyl)methyl]benzene in polar and non-polar solvents?

  • Answer : Solubility is assessed via gravimetric analysis or cloud-point titration. Excess thermodynamic properties (e.g., excess volume VEV^E) derived from density measurements using a single-tube pycnometer (±2×10⁻⁵ g cm⁻³ precision) reveal solute-solvent interactions. For example, negative VEV^E values in benzene derivatives indicate strong intermolecular interactions, such as hydrogen bonding between the sulfinyl group and polar solvents. Viscosity measurements (±0.2% precision) further quantify solvent-solute association .

Advanced Research Questions

Q. What methodologies resolve contradictions in excess thermodynamic data (e.g., negative VEV^E) for [(hexylsulfinyl)methyl]benzene mixtures?

  • Answer : Conflicting VEV^E values may arise from differences in experimental conditions (e.g., temperature control ±0.01 K) or solvent purity. Redlich-Kister polynomial fitting isolates non-ideal behavior, while molecular dynamics (MD) simulations model hydrogen bonding and steric effects. For halogenated benzene analogs, negative VEV^E is attributed to interstitial accommodation of smaller molecules (e.g., methyl acrylate) within larger aromatic systems, a principle applicable to sulfinyl derivatives .

Q. How can researchers design experiments to probe intermolecular interactions in [(hexylsulfinyl)methyl]benzene-containing binary mixtures?

  • Answer : Systematic studies involve measuring density (ρρ), viscosity (ηη), and ultrasonic velocity across varying mole fractions. Excess parameters (VEV^E, ηEη^E, GEG^{*E}) are calculated and modeled using equations like Redlich-Kister. For example, in methyl acrylate + benzene systems, negative VEV^E correlates with hydrogen bonding between carbonyl and sulfinyl groups. Advanced spectroscopic methods (e.g., FTIR) detect shifts in S=O stretching frequencies (1020–1070 cm⁻¹) to confirm interaction strength .

Q. What statistical models are suitable for analyzing thermodynamic anomalies in sulfinyl-substituted benzene systems?

  • Answer : Multivariate regression analysis identifies dominant interaction types (e.g., dipole-dipole vs. hydrogen bonding). The Prigogine-Flory-Patterson theory explains VEV^E trends based on free volume differences, while the Eyring-Millero model relates viscosity deviations to activation entropy. For halogenated analogs, the sequence (MA+B)<(MA+CB)<(MA+BB)(MA + B) < (MA + CB) < (MA + BB) in VEV^E magnitude reflects increasing halogen electronegativity and molecular size, a framework applicable to sulfinyl derivatives .

Q. How do researchers address discrepancies in literature data on sulfinyl-substituted benzene derivatives?

  • Answer : Meta-analyses should standardize variables (e.g., solvent purity, temperature) and validate instruments against reference compounds. For example, discrepancies in ηEη^E values for methyl acrylate + bromobenzene mixtures (±0.0029 kg m⁻¹ s⁻¹) are resolved by repeating measurements under inert atmospheres to prevent oxidation. Cross-referencing with crystallographic data (e.g., bond lengths in sulfinyl groups) ensures structural consistency .

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